2,3,4-三氟-6-(三氟甲基)苯甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

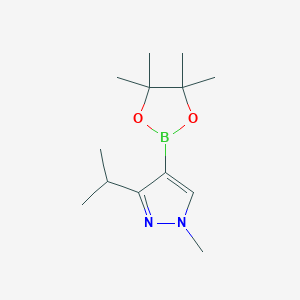

The compound of interest, 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol, is a highly fluorinated aromatic alcohol. While the specific compound is not directly mentioned in the provided papers, closely related compounds and their chemistry can offer insights into its properties and reactivity. For instance, 2,4,6-tris(trifluoromethyl)benzyl alcohol, a compound with a similar degree of fluorination, has been synthesized and studied, providing a basis for understanding the structural and chemical behavior of polyfluorinated benzyl alcohols .

Synthesis Analysis

The synthesis of related trifluoromethylated benzyl alcohols involves the reaction of trifluoromethylated phenyl lithium intermediates with aldehydes. For example, 2,4,6-tris(trifluoromethyl)benzyl alcohol was synthesized in a 41% yield by treating a freshly prepared trifluoromethylated phenyl lithium compound with paraformaldehyde . This method could potentially be adapted for the synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of polyfluorinated benzyl alcohols is characterized by the presence of multiple trifluoromethyl groups attached to the aromatic ring, which can significantly influence the compound's physical and chemical properties. An X-ray diffraction study of 2,4,6-tris(trifluoromethyl)benzyl alcohol revealed a cyclic hexamer structure in the solid state, demonstrating the potential for unique structural features in such compounds .

Chemical Reactions Analysis

The presence of trifluoromethyl groups in the aromatic ring can hinder certain chemical reactions due to steric effects. For instance, 2,4,6-tris(trifluoromethyl)benzoic acid, a related compound, shows resistance to normal esterification reactions, which could be a relevant consideration for the reactivity of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol . Additionally, the synthesis of lanthanide derivatives from the alcohol indicates the potential for forming metal-organic complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol can be inferred from related compounds. The high electronegativity and steric bulk of the trifluoromethyl groups are likely to influence the acidity, boiling point, solubility, and reactivity of the alcohol. For example, the oxidation of benzyl alcohols to form benzyl fluoromethyl ethers suggests that oxidative rearrangements could be a relevant reaction pathway for such compounds . Furthermore, the use of trifluoromethylbenzenepropargyl ethers as protecting groups in glycosylation reactions highlights the stability of the trifluoromethyl group under certain conditions .

科学研究应用

醇的苄基化

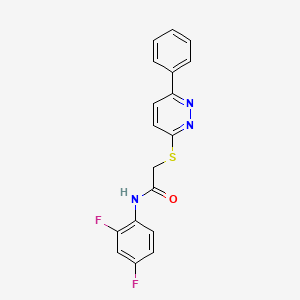

2,3,4-三氟-6-(三氟甲基)苯甲醇是一种已被用于各种醇的苄基化的化合物。研究表明,这种化合物以 2-苄氧基-1-甲基吡啶三氟甲磺酸盐的形式,可以有效地将醇转化为苄基醚。事实证明,在广泛的醇中,此过程会以良好到极好的收率发生 (Poon & Dudley, 2006)。

仲苄基化催化

该化合物还在碳、氮和氧亲核试剂的仲苄基化中发挥作用。此过程涉及在硝基甲烷中使用仲苄醇和金属三氟甲磺酸盐(如镧、镱、钬和铪三氟甲磺酸盐),突出了该化合物在有机合成中的多功能性和反应性 (Noji 等,2003)。

糖基化反应

在碳水化合物化学领域,2,3,4-三氟-6-(三氟甲基)苯甲醇衍生物已被用作糖基化反应中的供体。这些反应的立体选择性会受到化合物中存在的氟原子影响,这证明了它在复杂有机合成和形成不同的糖苷键中的用途 (Crich & Vinogradova, 2007)。

芳香族化合物的功能化

该化合物还参与了芳香族化合物的区域选择性功能化,进一步展示了其在有机合成领域的重要性。例如,它已被用于 1,3-双(三氟甲基)苯的官能化,从而得到各种衍生物,如苯甲醇和苯甲醛,说明了它在化学转化中的多方面应用 (Dmowski & Piasecka-Maciejewska, 1998)。

安全和危害

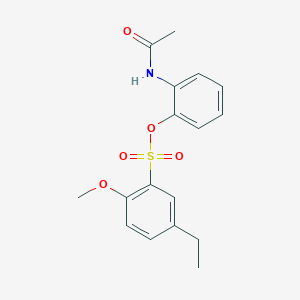

The safety information for 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol includes several hazard statements: H315, H319, and H335 . These codes correspond to specific hazards: H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .

属性

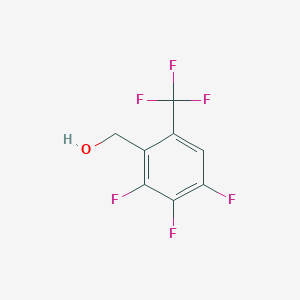

IUPAC Name |

[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDWTCZPHBDLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)